

Technical Guide: 4-Fluoro-2-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-N-methylaniline

Cat. No.: B1346479

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Fluoro-2-methoxy-N-methylaniline**, a fluorinated aromatic amine of interest in medicinal chemistry and drug development. This document details its physicochemical properties, a plausible synthetic route, and its relevance in the context of therapeutic agent development.

Core Compound Data

Quantitative information for **4-Fluoro-2-methoxy-N-methylaniline** and its hydrochloride salt is summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ FNO	[1]
Molecular Weight	155.2 g/mol	[1]
CAS Number	941294-13-9	[1]
Purity	≥98% (Commercially available)	[1]
Molecular Formula (HCl salt)	C ₈ H ₁₁ ClFNO	
Molecular Weight (HCl salt)	191.63 g/mol	
CAS Number (HCl salt)	1215205-84-7	

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Fluoro-2-methoxy-N-methylaniline** is not readily available in the searched literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for the synthesis of its precursors and the N-methylation of similar aromatic amines.

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline

The synthesis of the precursor, 4-fluoro-2-methoxyaniline, can be achieved through the reduction of 4-fluoro-2-nitroanisole.

- Reaction: Reduction of a nitro group to an amine.
- Reagents and Materials:
 - 4-fluoro-2-nitroanisole
 - Palladium on carbon (10% Pd/C) or Raney Nickel
 - Methanol (as solvent)
 - Hydrogen gas (H₂)

- Inert atmosphere (e.g., Nitrogen)
- Standard laboratory glassware and filtration apparatus
- Procedure:
 - In a suitable reaction vessel, dissolve 4-fluoro-2-nitroanisole in methanol.
 - Carefully add a catalytic amount of 10% palladium on carbon (or Raney Nickel).
 - Purge the reaction vessel with an inert gas, such as nitrogen.
 - Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.
 - Stir the reaction mixture vigorously at room temperature for a designated time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, carefully filter the reaction mixture to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline.
 - If necessary, purify the product further by column chromatography.

Step 2: N-methylation of 4-Fluoro-2-methoxyaniline

The final step involves the N-methylation of the synthesized 4-fluoro-2-methoxyaniline. A general procedure for the N-methylation of ortho-substituted aromatic amines using methanol as the methylating agent in the presence of an iridium catalyst provides a relevant methodology.

- Reaction: N-methylation of a primary aromatic amine.
- Reagents and Materials:
 - 4-Fluoro-2-methoxyaniline
 - Methanol (as both solvent and methylating agent)

- 2-Arylbenzo[d]oxazole NHC-Ir(III) complex (catalyst)
- Inert atmosphere (e.g., Argon)
- High-pressure reaction vessel (if required)
- Standard laboratory glassware for purification
- Procedure:
 - In a dry reaction vessel under an inert atmosphere, combine 4-fluoro-2-methoxyaniline and the iridium catalyst in methanol.
 - Seal the reaction vessel and heat to the specified temperature for the required duration, as optimized for the specific catalyst and substrate.
 - Monitor the reaction for the formation of the N-methylated product.
 - After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
 - Purify the resulting residue by column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to isolate **4-Fluoro-2-methoxy-N-methylaniline**.

Biological Context and Drug Development

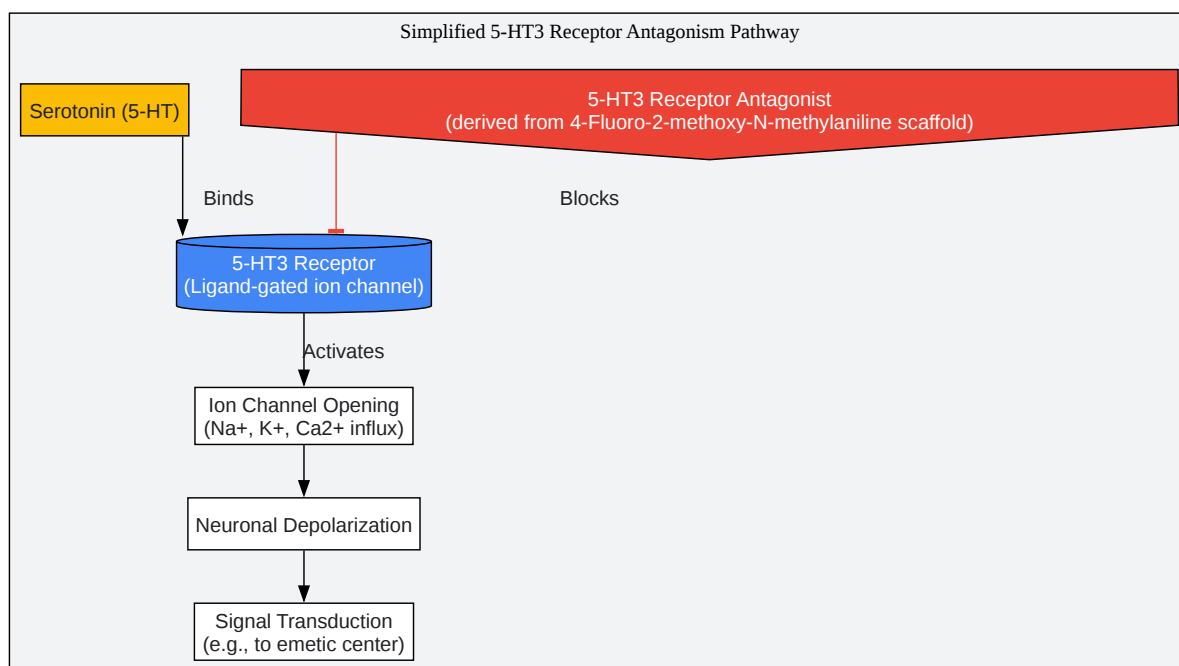
The precursor to the title compound, 4-fluoro-2-methoxyaniline, is a valuable building block in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of ortho-substituted phenylureas which act as 5-Hydroxytryptamine (5-HT₃) receptor antagonists.^[2] 5-HT₃ receptors are ligand-gated ion channels, and their antagonists are clinically significant in the management of nausea and vomiting, particularly that induced by chemotherapy.

Furthermore, 4-fluoro-2-methoxyaniline is a key intermediate in the synthesis of hydroxamic acids, which have been investigated as inhibitors of the Botulinum neurotoxin A light chain.^[2] This highlights the potential of this chemical scaffold in the development of treatments for botulism. The introduction of the N-methyl group in **4-Fluoro-2-methoxy-N-methylaniline** can modulate its pharmacokinetic and pharmacodynamic properties, making it an interesting

candidate for further investigation in drug discovery programs targeting these or other biological pathways.

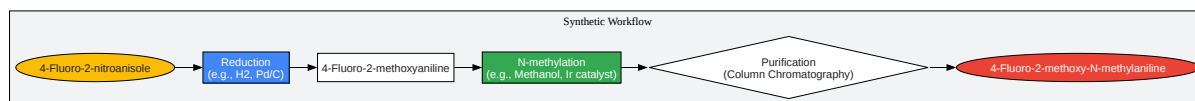
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential role of compounds derived from **4-Fluoro-2-methoxy-N-methylaniline** in a biological signaling pathway and a general experimental workflow for its synthesis.



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Caption: Simplified 5-HT3 Receptor Antagonism Pathway.



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Caption: General Synthetic Workflow.

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